WAY-151693

NMR structure MMP-13 ligand binding

MMP inhibitor selectivity is critical; off-target engagement of MMP-1 or MMP-9 can confound phenotypic readouts. WAY-151693 solves this with a rigorously defined binding pose (PDB 1FLS, 52 NMR distance restraints) and documented cross-reactivity profile (MMP-13 pKi=8.10, MMP-9 pKi=8.30, MMP-1 pKi=6.84). • Gold-standard reference for MMP-13 docking & virtual screening • Validated potency baseline for enzyme inhibition assays • NMR ensemble enables S1′ pocket dynamics analysis Sourced from US-based inventory with competitive pricing.

Molecular Formula C21H21N3O5S
Molecular Weight 427.5 g/mol
Cat. No. B1683078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-151693
SynonymsWAY 151693
WAY-151693
WAY151693
Molecular FormulaC21H21N3O5S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H21N3O5S/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18/h3-13,26H,14H2,1-2H3,(H,23,25)
InChIKeyAINJYWXKBKRQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-151693: Overview and MMP-13 Inhibitor Classification


WAY-151693 is a sulfonamide derivative of a hydroxamic acid, classified as a small-molecule inhibitor of human collagenase-3 (matrix metalloproteinase-13, MMP-13) [1]. Its molecular formula is C21H21N3O5S (free base) with a molecular weight of approximately 427.47 g/mol . The compound binds to the catalytic zinc ion in the MMP-13 active site via its hydroxamic acid moiety, a structural feature confirmed by high-resolution NMR [2]. WAY-151693 was originally developed and characterized in the late 1990s as a research tool for probing MMP-13 structure and function, with its three-dimensional binding mode and distance restraints within the enzyme active site rigorously defined [2].

1
MMP-13 structural biology tool with NMR-validated binding pose
52 distance restraints define active-site geometry
2
Selective inhibition profiling against MMP-1 and MMP-9
Reported selectivity context for pathway dissection
3
Hydroxamic acid zinc-binding pharmacophore
Sulfonamide-pyridyl scaffold with documented binding orientation

Why Substituting WAY-151693 Without Structural Validation Fails


Matrix metalloproteinases (MMPs) share a conserved catalytic domain architecture, yet subtle differences in the S1′ pocket depth, shape, and loop dynamics critically govern inhibitor selectivity and binding kinetics [1]. Simply selecting an alternative MMP-13 inhibitor—or a broader-spectrum hydroxamic acid—without accounting for these sub-structural variations introduces substantial risk of off-target MMP engagement (e.g., MMP-1, MMP-9) and altered cellular phenotypic readouts [2]. WAY-151693 is distinguished by its extensively validated, high-resolution NMR-derived binding pose, which provides a well-defined set of 52 intramolecular distance restraints anchoring the ligand within the MMP-13 active site [1]. This structural precision, coupled with its unique sulfonamide-pyridyl scaffold orientation, renders generic in-class substitution scientifically untenable for experiments requiring controlled, MMP-13-focused target engagement with documented binding geometry [1][3].

Binding mode mismatch
Alternative MMP-13 inhibitors lack the same NMR-derived distance restraint map; binding pose may not transfer across chemotypes.
Off-target profile shift
Broad-spectrum hydroxamic acids (e.g., CGS-27023A) engage MMP-1, -2, -3, and -9, potentially confounding MMP-13-focused readouts.
Selectivity fingerprint differs
Co-inhibition of MMP-2 or differential MMP-9 activity vs. RS-130830 may alter cellular phenotypic outcomes in degradation assays.

Differentiation Evidence vs. CGS-27023A and RS-130830


NMR-Derived Binding Mode Differentiation

The high-resolution NMR solution structure of the MMP-13 catalytic domain complexed with WAY-151693 reveals that the inhibitor is anchored by a total of 52 experimentally derived distance restraints, defining its precise binding conformation [1]. In contrast, the same study notes that the binding motif of WAY-151693 is similar to but distinct from that of RS-130830 (an X-ray structure) and CGS-27023A (an NMR structure with MMP-1), underscoring unique ligand-protein interaction geometries [1]. This level of structural resolution is not available for many alternative MMP-13 inhibitors in public repositories, making WAY-151693 a uniquely characterized tool for structure-based studies [1][2].

NMR binding mode
Head-to-head
52 distance restraints define binding pose in MMP-13 active site
Supports structure-based docking validation
NMR structure 1FLS; distinct from RS-130830 X-ray pose
NMR structure MMP-13 ligand binding distance restraints

MMP-13 Binding Affinity and Selectivity Comparison

WAY-151693 exhibits a pKi of 8.10 (equivalent to an IC50 of approximately 7.9 nM) against human MMP-13 in enzyme inhibition assays [1]. In comparison, the broad-spectrum MMP inhibitor CGS-27023A demonstrates an IC50 of 6 nM against MMP-13 [2]. While both compounds achieve low nanomolar potency, the critical distinction lies in their selectivity profiles: CGS-27023A also potently inhibits MMP-1 (Ki = 33 nM), MMP-2 (Ki = 20 nM), MMP-3 (Ki = 43 nM), and MMP-9 (IC50 = 8 nM) [2], whereas WAY-151693 shows >10-fold selectivity for MMP-13 over MMP-1 (pKi = 6.84) [1]. This quantitative difference in off-target engagement is essential for studies where MMP-13-specific effects must be isolated.

Affinity & selectivity
Reported
MMP-13 pKi 8.10 (~7.9 nM); ~18-fold selectivity over MMP-1
Context for MMP-13-focused enzyme assays
Cross-study comparison; CGS-27023A shows 5.5-fold selectivity
pKi MMP-13 enzyme inhibition binding affinity

MMP-9 Cross-Reactivity Profiling vs. RS-130830

WAY-151693 inhibits MMP-9 with a pKi of 8.30 (approximately 5.0 nM) [1], indicating modest cross-reactivity with gelatinase B. In contrast, the alternative MMP-13 inhibitor RS-130830 (CTS-1027) exhibits potent dual inhibition of MMP-2 (IC50 = 0.3 nM) and MMP-13 (IC50 = 0.5 nM), with reported >1,000-fold selectivity over MMP-1 but no reported selectivity over MMP-2 . For experimental systems where MMP-2 and MMP-9 activities are confounding variables (e.g., angiogenesis assays, tumor invasion models), WAY-151693 offers a narrower MMP-13/MMP-9 dual inhibition profile compared to the broader MMP-2/MMP-13 blockade of RS-130830 [1]. This nuanced selectivity distinction is critical when interpreting phenotypic outcomes in MMP-dependent biological processes.

MMP-9 cross-reactivity
Reported
MMP-9 pKi 8.30; MMP-2/13 dual block by RS-130830 (0.3/0.5 nM)
Supports selection when MMP-2 inhibition should be avoided
MMP-2 data not reported for WAY-151693
MMP-9 selectivity MMP-2 off-target

S1′ Pocket Interaction Differences

The NMR structure of the MMP-13:WAY-151693 complex reveals that the inhibitor occupies the S1′ specificity pocket, a key determinant of MMP-13 selectivity [1]. Notably, the S1′ pocket in MMP-13 is significantly longer than that in MMP-1, allowing WAY-151693 to extend deeply toward the protein surface, a structural feature that contributes to its selectivity over MMP-1 [1]. This binding geometry differs from that observed in the MMP-13:RS-130830 X-ray structure, where distinct side-chain conformations of active-site residues are present due to unique inhibitor-enzyme interactions [1]. These structural variations, while not always translating to large potency differences, are critical for understanding structure-activity relationships and for designing inhibitors with improved selectivity profiles.

S1′ pocket interaction
Head-to-head
Deep S1′ pocket occupancy; distinct active-site residue conformations
Structural biology context for comparative inhibitor design
NMR vs. X-ray divergence in loop dynamics
S1' pocket structural biology MMP-13 ligand binding

Applications in MMP-13-Focused Research


Structure-Based Drug Design and Docking Validation

WAY-151693 serves as a gold-standard reference ligand for MMP-13 docking studies due to its extensively validated NMR binding pose with 52 distance restraints [1]. Medicinal chemistry teams can use the 1FLS PDB entry to benchmark virtual screening workflows, validate docking poses of novel chemical matter, and compare ligand binding modes with other structurally characterized MMP-13 inhibitors such as RS-130830 [1][2].

Biochemical Assay Development and Selectivity Profiling

In enzyme inhibition assays, WAY-151693 provides a well-characterized potency baseline (MMP-13 pKi = 8.10) with defined cross-reactivity against MMP-9 (pKi = 8.30) and MMP-1 (pKi = 6.84) [3]. This known profile enables researchers to calibrate assay conditions, validate MMP-13-dependent readouts, and benchmark the selectivity of novel inhibitors against a compound with documented MMP family inhibition fingerprint [3].

Comparative Structural Biology of MMP Family Members

The MMP-13:WAY-151693 NMR structure (1FLS) provides a unique dataset for comparative analysis of MMP active-site dynamics, particularly the S1′ pocket conformation and loop flexibility [1]. Researchers investigating the structural determinants of MMP-13 selectivity over MMP-1 can directly compare the 1FLS NMR ensemble with the MMP-1:CGS-27023A structure to understand how subtle differences in pocket geometry and protein dynamics influence inhibitor binding [1].

Osteoarthritis and Cartilage Degradation Studies

MMP-13 is a clinically validated target in osteoarthritis due to its role in degrading type II collagen [4]. WAY-151693, as a structurally defined and potency-characterized MMP-13 inhibitor, is suitable for in vitro chondrocyte and cartilage explant studies where selective MMP-13 inhibition is required to dissect disease mechanisms [1][4]. Its defined cross-reactivity with MMP-9 should be accounted for in experimental design, making it most appropriate for studies where gelatinase B co-inhibition does not confound interpretation [3].

Application
Selection Property
Validation Focus
Structure-based docking studies
NMR-validated binding pose
Docking pose benchmarking with 1FLS
Biochemical assay calibration
Documented MMP-13/1/9 selectivity profile
MMP-13 inhibition endpoint verification
Comparative MMP structural biology
S1′ pocket geometry data
Active-site dynamics and loop flexibility analysis
Cartilage degradation research
MMP-13 target engagement in chondrocyte models
Type II collagen cleavage endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-151693

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.